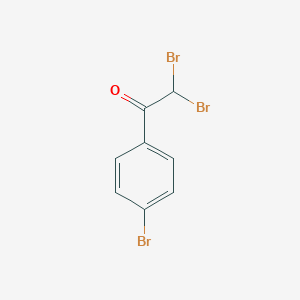

2,2-Dibromo-1-(4-bromophenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dibromo-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTUNOVZJWIKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157279 | |

| Record name | Acetophenone, 2,2,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-79-4 | |

| Record name | 2,2-Dibromo-1-(4-bromophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4'-Tribromoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13195-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 2,2,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromo-1-(4-bromophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4'-TRIBROMOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2T74NH652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dibromo-1-(4-bromophenyl)ethanone from 4-Bromoacetophenone

This document provides a comprehensive technical guide for the synthesis of 2,2-Dibromo-1-(4-bromophenyl)ethanone, a valuable polyhalogenated intermediate in organic synthesis. The procedure detailed herein is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying mechanistic rationale and critical control parameters to ensure a safe, efficient, and reproducible outcome.

Strategic Overview and Mechanistic Insights

The target molecule is synthesized via the direct α,α-dibromination of 4-bromoacetophenone. The core of this transformation is the acid-catalyzed halogenation of a ketone, a fundamental reaction in organic chemistry.

The Causality Behind an Acid Catalyst: The reaction proceeds through an enol intermediate. Under acidic conditions, the carbonyl oxygen of the 4-bromoacetophenone is protonated, which significantly enhances the acidity of the α-protons. A base (such as the solvent, acetic acid, or the bromide ion) can then deprotonate the α-carbon to form the enol. This enol formation is the rate-determining step of the reaction.[1][2] The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This process regenerates the protonated carbonyl and yields the α-mono-brominated product.

Controlling the Degree of Bromination: A key challenge in this synthesis is controlling the extent of bromination. The introduction of the first electron-withdrawing bromine atom at the α-position makes the remaining α-proton less acidic, slowing the rate of the second enolization and subsequent bromination. However, by using a stoichiometric excess of the brominating agent (at least two equivalents) and allowing for sufficient reaction time, the reaction can be driven to completion to favor the dibrominated product.[3] The formation of tri-brominated or aromatic bromination byproducts is generally minimal under controlled acidic conditions, as the acetyl group deactivates the aromatic ring towards further electrophilic substitution.[4]

The Chemistry of Dibromination: A Mechanistic Pathway

The following diagram illustrates the step-wise mechanism for the formation of 2,2-Dibromo-1-(4-bromophenyl)ethanone.

Caption: Acid-catalyzed mechanism of the α,α-dibromination of 4-bromoacetophenone.

Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process monitoring to ensure reaction completion and a robust purification step to achieve high product purity.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| 4-Bromoacetophenone | C₈H₇BrO | 199.05 | 10.0 g | 50.2 mmol | 1.0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | - |

| Bromine | Br₂ | 159.81 | 8.8 mL | 105.5 mmol | 2.1 |

| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~150 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~1 L | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium thiosulfate solution to neutralize HBr gas), dissolve 4-bromoacetophenone (10.0 g, 50.2 mmol) in glacial acetic acid (100 mL).

-

Temperature Control: Cool the stirred solution in an ice-water bath to approximately 10-15°C. This initial cooling is critical to moderate the exothermic reaction upon bromine addition.

-

Bromine Addition: Slowly add bromine (8.8 mL, 105.5 mmol) dropwise from the dropping funnel over a period of 45-60 minutes.[5] The rate of addition should be controlled to maintain the reaction temperature below 20°C. The disappearance of the bromine color should be observed.

-

Reaction to Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure complete dibromination.

-

In-Process Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase. Spot the starting material, the reaction mixture, and a co-spot. The reaction is complete when the starting material spot has been completely consumed and a new, higher Rf product spot is dominant.

-

Product Precipitation (Workup): Carefully and slowly pour the reaction mixture into a beaker containing approximately 500 mL of ice-cold water. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Quenching: Wash the crude product on the filter with cold water (3 x 50 mL). To remove any residual unreacted bromine, wash the solid with a cold, dilute aqueous solution of sodium bisulfite until the orange color disappears, followed by a final wash with cold water until the filtrate is neutral.[5]

-

Drying: Dry the crude product under vacuum or in a desiccator.

Purification by Recrystallization

-

Transfer the crude, dry solid to an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid is completely dissolved.[5]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a fluted filter paper to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified, off-white to pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Comprehensive Experimental Workflow

The logical flow from setup to final product analysis is a cornerstone of reproducible synthesis.

Sources

physical and chemical properties of 2,2-Dibromo-1-(4-bromophenyl)ethanone

An In-depth Technical Guide to 2,2-Dibromo-1-(4-bromophenyl)ethanone

This guide provides a comprehensive overview of the , a key intermediate in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Identity and Molecular Structure

2,2-Dibromo-1-(4-bromophenyl)ethanone is a halogenated aromatic ketone. Its structure is characterized by a 4-bromophenyl group attached to a carbonyl group, which in turn is bonded to a carbon atom bearing two bromine atoms.

| Identifier | Value |

| IUPAC Name | 2,2-dibromo-1-(4-bromophenyl)ethan-1-one[1] |

| CAS Number | 13195-79-4[1] |

| Molecular Formula | C₈H₅Br₃O[1] |

| Molecular Weight | 356.84 g/mol [1] |

| SMILES | BrC(Br)C(=O)C1=CC=C(Br)C=C1[1] |

| InChI | InChI=1S/C8H5Br3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H[1] |

| InChI Key | KFTUNOVZJWIKFX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical properties of 2,2-Dibromo-1-(4-bromophenyl)ethanone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 108-110 °C | [2][3] |

| Boiling Point | 141-145 °C at 760 mmHg | [4] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), methanol, toluene, and ethanol. Insoluble in water.[2][3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2,2-Dibromo-1-(4-bromophenyl)ethanone.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and the methine proton. A representative spectrum shows multiplets for the aromatic protons in the range of δ 7.60-7.85 ppm and a singlet for the methine proton at approximately δ 4.41 ppm.[5]

-

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the carbon bearing the two bromine atoms. A representative spectrum indicates the carbonyl carbon at approximately δ 190.29 ppm, aromatic carbons in the range of δ 129.18-132.52 ppm, and the α-carbon at around δ 30.40 ppm.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The presence of a strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration.[6]

Chemical Properties and Reactivity

The chemical reactivity of 2,2-Dibromo-1-(4-bromophenyl)ethanone is primarily dictated by the presence of the α,α-dibromo ketone functional group. This moiety makes the compound a versatile precursor in various organic transformations.

The compound is stable under normal storage conditions. However, it is incompatible with strong bases, strong reducing agents, and strong oxidizing agents.[2][3] It is also sensitive to moisture and is lachrymatory.[2][7]

Synthesis

The most common method for the synthesis of 2,2-Dibromo-1-(4-bromophenyl)ethanone is the α-bromination of 4-bromoacetophenone.[6] This reaction typically involves treating 4-bromoacetophenone with a brominating agent, such as elemental bromine, in a suitable solvent like acetic acid.[2]

Caption: General synthesis pathway for 2,2-Dibromo-1-(4-bromophenyl)ethanone.

Safety and Handling

2,2-Dibromo-1-(4-bromophenyl)ethanone is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It causes severe skin burns and eye damage.[8] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[7]

-

Precautionary Measures: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[8] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[9]

Caption: Recommended laboratory workflow for handling 2,2-Dibromo-1-(4-bromophenyl)ethanone.

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of 2,2-Dibromo-1-(4-bromophenyl)ethanone.

Synthesis of 2,2-Dibromo-1-(4-bromophenyl)ethanone

This protocol is based on the general method of brominating p-bromoacetophenone.[2]

-

Dissolve p-bromoacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring. The addition should be controlled to keep the reaction temperature below 20 °C.[2]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 2,2-Dibromo-1-(4-bromophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

References

- 2,2-dibromo-1-(4-bromophenyl)ethan-1-one - C8H5Br3O | CSSB00000735390. (n.d.). Chemspace.

- 2,2-Dibromo-1-(4-bromophenyl)ethanone Safety Data Sheets. (n.d.). Echemi.

- 2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-ONE | CAS 99-73-0. (n.d.). Matrix Fine Chemicals.

- 2-Bromo-1-(4-bromophenyl)ethanone | CAS 99-73-0. (n.d.). Chemical-Suppliers.

- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET. (2025-09-22).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 2-Bromo-1-(4-bromophenyl)-ethanone CAS#: 132309-76-3; ChemWhat Code: 500604. (n.d.). ChemWhat.

- 2,2-Dibromo-1-(4-bromophenyl)ethanone oxime - Optional[MS (GC)] - Spectrum. (n.d.).

- 2,2-Dibromo-1,2-bis(4-bromophenyl)ethanone | C14H8Br4O. (n.d.). PubChem.

- 2-bromo-1-(4-bromophenyl)ethanone. (2024-04-10). ChemBK.

- 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. (n.d.).

- Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC. (2018-02-16). SIELC Technologies.

- SAFETY DATA SHEET - Fisher Scientific. (2024-02-02).

- 132309-76-3, 2-Bromo-1-(4-bromophenyl)-ethanone Formula. (n.d.). Echemi.

- 4-Bromophenacyl bromide | C8H6Br2O | CID 7454. (n.d.). PubChem.

- Ethanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook.

- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. (n.d.). Benchchem.

Sources

- 1. 2,2-dibromo-1-(4-bromophenyl)ethan-1-one - C8H5Br3O | CSSB00000735390 [chem-space.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-1-(4-bromophenyl)ethanone | CAS 99-73-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,2,4'-Tribromoacetophenone (CAS 13195-79-4)

A Note on Chemical Identification: The CAS number 13195-79-4 unequivocally corresponds to the chemical compound 2,2,4'-Tribromoacetophenone. This guide will focus exclusively on the properties, synthesis, and applications of this compound.

Introduction

2,2,4'-Tribromoacetophenone is a halogenated aromatic ketone that serves as a versatile and highly reactive intermediate in organic synthesis. Its structure, featuring a dibrominated α-carbon adjacent to the carbonyl group and a bromine atom on the phenyl ring, provides multiple reactive sites. This makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly heterocyclic compounds. For researchers and professionals in drug development and medicinal chemistry, understanding the reactivity and synthetic potential of this compound is crucial for designing novel therapeutic agents and other functional materials. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, key applications in research and development, and essential safety and handling information.

Chemical Structure and Properties

2,2,4'-Tribromoacetophenone, with the IUPAC name 2,2-dibromo-1-(4-bromophenyl)ethanone, is a solid crystalline compound at room temperature. The presence of three bromine atoms significantly influences its reactivity and physical properties.

dot

Caption: Chemical structure of 2,2,4'-Tribromoacetophenone.

Table 1: Physicochemical Properties of 2,2,4'-Tribromoacetophenone

| Property | Value | Source(s) |

| CAS Number | 13195-79-4 | [1] |

| Molecular Formula | C₈H₅Br₃O | [1] |

| Molecular Weight | 356.84 g/mol | [1] |

| Appearance | White to off-white solid crystalline powder | [2] |

| Melting Point | 91-94 °C | [3] |

| Boiling Point | 160-162 °C at 3 Torr | [3] |

| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), and toluene. Insoluble in water. | [4] |

| InChIKey | KFTUNOVZJWIKFX-UHFFFAOYSA-N | [1] |

Spectroscopic data is essential for the characterization of 2,2,4'-Tribromoacetophenone. The 1H NMR spectrum in CDCl₃ typically shows multiplets in the aromatic region corresponding to the protons on the brominated phenyl ring and a singlet for the α-proton.[5] The infrared (IR) spectrum exhibits a characteristic strong absorption band for the carbonyl (C=O) group.

Synthesis of 2,2,4'-Tribromoacetophenone

The synthesis of 2,2,4'-Tribromoacetophenone is typically achieved through the α,α-dibromination of a suitable precursor, 4-bromoacetophenone. This reaction is an example of an acid-catalyzed α-halogenation of a ketone.

dot

Caption: Synthetic workflow for 2,2,4'-Tribromoacetophenone.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed bromination of ketones proceeds through an enol intermediate. This mechanism is well-established and involves the following key steps:[6][7]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

-

Enol Formation (Rate-Determining Step): A base (such as the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of an enol intermediate. This tautomerization is the rate-determining step of the reaction.[6]

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-brominated product and the acid catalyst.

This process is repeated to introduce a second bromine atom at the α-position, leading to the formation of the dibrominated product.

Experimental Protocol: Synthesis from 4-Bromoacetophenone

This protocol is a representative procedure based on established methods for the α-bromination of acetophenones.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-bromoacetophenone (1 equivalent) in glacial acetic acid.

-

Addition of Bromine: While stirring, add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature. The rate of addition should be controlled to manage the evolution of hydrogen bromide gas.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water with stirring. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove acetic acid and any remaining bromine. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 2,2,4'-Tribromoacetophenone.

Applications in Research and Drug Development

The high reactivity of 2,2,4'-Tribromoacetophenone makes it a valuable intermediate in the synthesis of various organic compounds, particularly heterocyclic systems with potential biological activity.

Precursor for Heterocyclic Synthesis

The α,α-dibromo ketone moiety is a key functional group for the construction of five- and six-membered heterocyclic rings. A prominent application is in the synthesis of substituted thiazoles and triazoles, which are important scaffolds in medicinal chemistry.

For instance, α-bromoacetophenones are known to react with 1,2,4-triazoles to form α-(1,2,4-triazolyl)acetophenone derivatives. These compounds have been investigated for their antifungal properties against various yeast-like fungi and molds. The synthesis of the potent antifungal agent isoconazole also utilizes a related chlorinated acetophenone derivative, highlighting the importance of this class of compounds in the development of antimicrobial agents.[9]

Potential Biological Activity

While direct studies on the biological activity of 2,2,4'-Tribromoacetophenone are not extensively reported, the broader class of halogenated acetophenones has shown a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The presence of halogens on the acetophenone scaffold is often associated with antimicrobial and antifungal properties.[10][11] Derivatives of acetophenones have been synthesized and evaluated against various phytopathogenic fungi, with some showing potent effects.[12]

-

Enzyme Inhibition: Certain bromoacetophenone derivatives have been identified as inhibitors of various enzymes, which is a key strategy in drug discovery.

The primary role of 2,2,4'-Tribromoacetophenone in drug development is as a building block to introduce a substituted phenyl group into a larger molecule, which can then be further functionalized to optimize its biological activity and pharmacokinetic properties.

Analytical Methods

The purity and identity of 2,2,4'-Tribromoacetophenone are critical for its use in synthesis. Several analytical techniques can be employed for its characterization and quality control.

Table 2: Analytical Methods for 2,2,4'-Tribromoacetophenone

| Technique | Purpose | Typical Conditions | Source(s) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with an acid modifier (e.g., phosphoric or formic acid)Detection: UV at a suitable wavelength (e.g., 254 nm) | [13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Solvent: CDCl₃ or DMSO-d₆Nuclei: ¹H and ¹³C NMR | [5] |

| Infrared (IR) Spectroscopy | Identification of functional groups | KBr pellet or solution in a suitable solvent | [5] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | Electron Impact (EI) or Electrospray Ionization (ESI) | [1] |

Protocol: HPLC Analysis

The following is a general protocol for the analysis of 2,2,4'-Tribromoacetophenone by reverse-phase HPLC, adapted from methods for similar compounds.[13]

-

Sample Preparation: Accurately weigh and dissolve a sample of 2,2,4'-Tribromoacetophenone in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak.

Sources

- 1. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-Dibromo-1-(4-bromophenyl)ethanone for Advanced Research

This guide provides an in-depth technical overview of 2,2-Dibromo-1-(4-bromophenyl)ethanone, a key intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the creation of complex molecules.

Compound Identification and Chemical Properties

Nomenclature and Synonyms

The unequivocally correct IUPAC name for this compound is 2,2-dibromo-1-(4-bromophenyl)ethan-1-one . Due to its structural similarity to acetophenone, it is also widely known by its synonym, 2,2,4'-Tribromoacetophenone .

Other identifiers include:

-

CAS Number : 13195-79-4

-

Molecular Formula : C₈H₅Br₃O

-

Molecular Weight : 356.84 g/mol

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2,2-Dibromo-1-(4-bromophenyl)ethanone is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dibromo-1-(4-bromophenyl)ethan-1-one | N/A |

| Synonyms | 2,2,4'-Tribromoacetophenone | N/A |

| CAS Number | 13195-79-4 | [1] |

| Molecular Formula | C₈H₅Br₃O | [1] |

| Molecular Weight | 356.84 g/mol | [1] |

| Melting Point | 93-95 °C | N/A |

| Boiling Point | 160-162 °C at 3 Torr | N/A |

| Appearance | Solid | N/A |

Synthesis and Mechanistic Considerations

The primary route to 2,2-Dibromo-1-(4-bromophenyl)ethanone involves the α-dibromination of its precursor, 4-bromoacetophenone. The presence of the carbonyl group acidifies the α-protons, facilitating their substitution with bromine.

General Synthetic Pathway

The synthesis is a two-step process starting from 4-bromoacetophenone, which is first mono-brominated and then di-brominated at the α-carbon.

Caption: General synthesis pathway for 2,2-Dibromo-1-(4-bromophenyl)ethanone.

Experimental Protocol: Dibromination of 4-Bromoacetophenone (Adapted from similar procedures)

This protocol is an adapted procedure based on established methods for the α-dibromination of substituted acetophenones.[2] Researchers should optimize the reaction conditions for their specific setup.

Materials:

-

4-Bromoacetophenone

-

Bromine (Br₂) or an alternative brominating agent like N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid (solvent)

-

Appropriate workup and purification reagents (e.g., sodium bisulfite solution, ethyl acetate, hexanes)

Procedure:

-

Dissolve 4-bromoacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add bromine (at least 2 equivalents) dropwise to the stirred solution. The reaction is exothermic and should be maintained at a controlled temperature, typically below 20°C, using an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

To remove any unreacted bromine, wash the crude product with a dilute solution of sodium bisulfite.

-

Wash again with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Spectroscopic Characterization

Accurate structural elucidation is paramount in synthetic chemistry. The following spectroscopic data are vital for the confirmation of the synthesis of 2,2-Dibromo-1-(4-bromophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) : δ 7.98 (d, J = 8.4 Hz, 2H), 7.66 (d, J = 8.4 Hz, 2H), 6.61 (s, 1H).[1]

-

¹³C NMR (100 MHz, CDCl₃) : δ 185.1, 132.3, 131.2, 129.9, 129.4, 39.2.[1]

Reactivity and Applications in Drug Development

Chemical Reactivity

The α,α-dihaloacetophenone scaffold is a versatile building block in organic synthesis due to the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon bearing the two bromine atoms. The gem-dibromo group can undergo a variety of transformations, including nucleophilic substitution and elimination reactions, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds.

Caption: Reactivity of 2,2-Dibromo-1-(4-bromophenyl)ethanone in the synthesis of complex molecules.

Potential Applications in Medicinal Chemistry

While specific applications of 2,2-Dibromo-1-(4-bromophenyl)ethanone are not extensively documented, the broader class of α-haloacetophenones are crucial intermediates in the synthesis of various biologically active molecules.[3] For instance, they are key precursors for the synthesis of substituted thiazoles, imidazoles, and other heterocycles that form the core of many pharmaceutical agents.

The bromoacetophenone moiety itself has been identified in molecules with a range of biological activities, including anti-inflammatory and enzyme-inhibiting properties.[3] Therefore, 2,2-Dibromo-1-(4-bromophenyl)ethanone represents a valuable starting material for the synthesis of novel compounds for screening in drug discovery programs.

Safety and Handling

Hazard Identification

2,2-Dibromo-1-(4-bromophenyl)ethanone is a hazardous substance and must be handled with appropriate safety precautions.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.

-

Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood.

-

First Aid Measures :

-

If Swallowed : Rinse mouth. Do NOT induce vomiting.

-

If on Skin (or hair) : Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage : Store locked up in a dry, well-ventilated place.

Conclusion

2,2-Dibromo-1-(4-bromophenyl)ethanone is a valuable and reactive intermediate for organic synthesis. Its well-defined chemical properties and versatile reactivity make it a key building block for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

Sources

Subject: A Practical Guide to Determining the Solubility Profile of 2,2-Dibromo-1-(4-bromophenyl)ethanone

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2,2-Dibromo-1-(4-bromophenyl)ethanone in common organic solvents. While specific solubility data for this compound is not extensively documented in publicly available literature, this guide leverages chemical principles and data from the closely related analog, 2-Bromo-1-(4-bromophenyl)ethanone, to establish a predictive foundation. The core of this document is a detailed, field-proven methodology for systematic solubility assessment, enabling researchers to generate reliable and reproducible data essential for synthesis, purification, and formulation development.

Introduction and Strategic Importance

2,2-Dibromo-1-(4-bromophenyl)ethanone is a halogenated acetophenone derivative. Such compounds are valuable intermediates in organic synthesis, often serving as precursors for pharmaceuticals and other complex molecules due to the reactivity of the α-bromo groups. A thorough understanding of a compound's solubility is not merely academic; it is a critical, foundational parameter that dictates its practical application. From choosing an appropriate reaction solvent to designing effective purification protocols like recrystallization and chromatography, and ultimately to formulating a stable drug product, solubility data governs efficiency, yield, and purity.

This guide addresses the current information gap by providing not just a theoretical discussion but a practical, actionable protocol for determining the solubility of the title compound. We will operate from the foundational principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another[1][2].

Predictive Solubility Analysis based on Molecular Structure

2.1. The Analyte: 2,2-Dibromo-1-(4-bromophenyl)ethanone

-

Molecular Formula: C₈H₅Br₃O[3]

-

Structure: The molecule consists of a bromophenyl ring attached to a carbonyl group, which is further bonded to a carbon bearing two bromine atoms.

-

Key Features:

-

Aromatic Ring: A large, nonpolar component.

-

Carbonyl Group (C=O): A polar functional group capable of dipole-dipole interactions.

-

Halogens (Br): Three bromine atoms significantly increase the molecular weight (357 g/mol ) and introduce polarity, though they are also highly polarizable, contributing to London dispersion forces[3].

-

The presence of both polar (carbonyl) and nonpolar (aromatic ring) regions suggests that the compound will not be soluble in extremely polar solvents like water or extremely nonpolar solvents like alkanes. Its solubility will be highest in solvents of intermediate polarity that can effectively solvate both parts of the molecule.

2.2. A Close Analog: 2-Bromo-1-(4-bromophenyl)ethanone

To form a reasonable hypothesis, we can examine the known solubility of its mono-brominated analog, 2-Bromo-1-(4-bromophenyl)ethanone (CAS 99-73-0).[4][5]

| Solvent Class | Solvent | Reported Solubility of Analog | Predicted Solubility of Target Compound | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (5 mg/mL)[4][5] | High Solubility | The additional bromine atom increases molecular polarity and polarizability, likely enhancing interactions with the highly polar DMSO. |

| Acetonitrile | Not specified, but likely soluble | Moderate to High Solubility | Acetonitrile is a polar solvent capable of solvating the carbonyl group. | |

| Acetone | Not specified, but likely soluble | Moderate to High Solubility | As a ketone, acetone shares structural similarity and should effectively solvate the molecule. | |

| Polar Protic | Methanol | Soluble (20 mg/mL)[4][5] | Moderate Solubility | The additional bromine atom increases the nonpolar character relative to the hydroxyl's hydrogen bonding capability. |

| Ethanol | Soluble[4][5] | Moderate Solubility | Similar to methanol, but its slightly longer alkyl chain may better accommodate the nonpolar regions. | |

| Nonpolar / Weakly Polar | Toluene | Soluble[4][5] | Moderate to High Solubility | The aromatic ring of toluene will interact favorably with the bromophenyl ring via π-stacking. |

| Dichloromethane (DCM) | Not specified, but likely soluble | High Solubility | DCM is excellent at dissolving moderately polar organic solids with halogen atoms. | |

| Diethyl Ether | Soluble[5] | Moderate Solubility | The ether can interact with the carbonyl group, but its overall low polarity may be a limiting factor. | |

| Hexanes / Heptanes | Not specified, but likely insoluble | Very Low to Insoluble | The high polarity of the carbonyl and dibromoacetyl groups will prevent dissolution in nonpolar alkanes. | |

| Aqueous | Water | Insoluble[4][5] | Insoluble | The large, hydrophobic structure and lack of significant hydrogen bonding sites preclude aqueous solubility. |

Experimental Protocol for Solubility Determination

This section details a robust, gravimetric method for quantifying the solubility of the compound at a specific temperature (e.g., 25 °C).

3.1. Materials and Equipment

-

2,2-Dibromo-1-(4-bromophenyl)ethanone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

Scintillation vials or other sealable glass vials (e.g., 4 mL)

-

Drying oven or vacuum oven

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

3.2. Step-by-Step Methodology

-

Preparation of Vials: Pre-weigh and label a series of clean, dry glass vials. Record the mass of each empty vial (M_vial).

-

Solvent Addition: Add a precise volume (e.g., 2.00 mL) of a selected solvent to each corresponding vial.

-

Solute Addition (Saturation): Add an excess of 2,2-Dibromo-1-(4-bromophenyl)ethanone to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration. This ensures the solution becomes saturated.

-

Equilibration: Seal the vials tightly. Place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Equilibrate for a minimum of 24 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, carefully remove the vials. To separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) until a clear supernatant is obtained. It is critical that the temperature remains constant during this step.

-

Sample Extraction: Carefully and slowly withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette. Crucial Step: To avoid transferring any particulate matter, it is best practice to pass the aliquot through a syringe filter into a second pre-weighed vial (M_vial2).

-

Solvent Evaporation: Place the second set of vials (containing the filtered supernatant) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass is constant. This leaves behind only the dissolved solid.

-

Final Weighing: Allow the vials to cool to room temperature in a desiccator to prevent moisture absorption, then weigh them on the analytical balance (M_final).

-

Calculation:

-

Mass of dissolved solid (M_solid) = M_final - M_vial2

-

Solubility (mg/mL) = M_solid / (Volume of aliquot taken in mL)

-

3.3. Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: To ensure true equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h). If the calculated solubility values are consistent, equilibrium has been achieved.

-

Temperature Control: Maintaining a constant temperature (± 0.5 °C) is the most critical variable. Fluctuations will directly impact solubility[6].

-

Purity: The purity of both the solute and the solvent must be high, as impurities can significantly alter the measured solubility.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol described above.

Caption: Workflow for gravimetric solubility determination.

Conclusion for the Field Professional

While a definitive, published solubility profile for 2,2-Dibromo-1-(4-bromophenyl)ethanone remains elusive, a robust prediction can be made based on its molecular structure and comparison with its mono-bromo analog. It is expected to be most soluble in polar aprotic solvents like dichloromethane and DMSO. This guide provides the necessary intellectual framework and a detailed, reliable experimental protocol for any research team to generate this critical data in-house. Adherence to the described methodology will ensure the production of high-quality, reproducible data, empowering informed decisions in process chemistry, purification, and formulation development.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from chemistrysteps.com. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from byjus.com. [Link]

-

ChemBK. (2024). 2-bromo-1-(4-bromophenyl)ethanone. Retrieved from chembk.com. [Link]

-

Chem-Suppliers. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone | CAS 99-73-0. Retrieved from chem-suppliers.com. [Link]

-

PubChem. (n.d.). 4-Bromophenacyl bromide. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Chemspace. (n.d.). 2,2-dibromo-1-(4-bromophenyl)ethan-1-one. Retrieved from chem-space.com. [Link]

-

S3waas. (n.d.). STUDY MATERIAL CLASS – XII CHEMISTRY (043) 2024-25. Retrieved from s3waas.gov.in. [Link]

-

ResearchGate. (2018). Influence of Solvent Nature on the Solubility of Halogenated Alkanes. Retrieved from researchgate.net. [Link]

-

ChemAnalyst. (2023). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from chemanalyst.com. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. 2,2-dibromo-1-(4-bromophenyl)ethan-1-one - C8H5Br3O | CSSB00000735390 [chem-space.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. Overview of Common Solubility Factors | AAT Bioquest [aatbio.com]

Spectroscopic Profile of 2,2-Dibromo-1-(4-bromophenyl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Dibromo-1-(4-bromophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are discussed to provide a comprehensive understanding of the molecule's structural features.

Introduction to 2,2-Dibromo-1-(4-bromophenyl)ethanone

2,2-Dibromo-1-(4-bromophenyl)ethanone is a polyhalogenated organic compound featuring a 4-bromophenyl group attached to a dibromoacetyl moiety. Its chemical structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Accurate structural elucidation through spectroscopic methods is paramount to ensure its identity and purity for subsequent applications. This guide will systematically dissect the NMR, IR, and MS data to provide a complete spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,2-Dibromo-1-(4-bromophenyl)ethanone, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for 2,2-Dibromo-1-(4-bromophenyl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.98 | Doublet | 8.4 | 2H | Aromatic (H-2, H-6) |

| 7.66 | Doublet | 8.4 | 2H | Aromatic (H-3, H-5) |

| 6.61 | Singlet | - | 1H | Methine (CHBr₂) |

Data Interpretation:

The ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals three distinct signals. The downfield region of the spectrum is characteristic of aromatic protons. The two doublets at 7.98 and 7.66 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The doublet at 7.98 ppm is assigned to the protons ortho to the electron-withdrawing carbonyl group (H-2 and H-6), which are deshielded. The doublet at 7.66 ppm corresponds to the protons meta to the carbonyl group (H-3 and H-5). The observed coupling constant of 8.4 Hz is typical for ortho-coupling in a benzene ring.

A key feature of the spectrum is the singlet at 6.61 ppm, integrating to one proton. This signal is assigned to the methine proton of the dibromomethyl group (-CHBr₂). The significant downfield shift is due to the strong deshielding effect of the two adjacent bromine atoms and the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for 2,2-Dibromo-1-(4-bromophenyl)ethanone

| Chemical Shift (δ) ppm | Assignment |

| 185.1 | Carbonyl (C=O) |

| 132.3 | Aromatic (C-2, C-6) |

| 131.2 | Aromatic (C-4) |

| 129.9 | Aromatic (C-1) |

| 129.4 | Aromatic (C-3, C-5) |

| 39.2 | Methine (CHBr₂) |

Data Interpretation:

The ¹³C NMR spectrum displays six distinct carbon signals. The signal at 185.1 ppm is characteristic of a ketone carbonyl carbon. The four signals in the range of 129.4 to 132.3 ppm are attributed to the aromatic carbons of the 4-bromophenyl ring. The signal at 39.2 ppm is assigned to the methine carbon of the dibromomethyl group, shifted upfield relative to the aromatic carbons but downfield for an aliphatic carbon due to the attached bromine atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of 2,2-Dibromo-1-(4-bromophenyl)ethanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 30° pulse angle and an acquisition time of at least 4 seconds.

-

Employ a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-220 ppm.

-

Use a 30° pulse angle and an acquisition time of 1-2 seconds.

-

Employ a relaxation delay of 2 seconds.

-

Utilize proton decoupling to simplify the spectrum to single lines for each carbon.

-

A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired free induction decay (FID) with a Fourier transform. Apply phase and baseline corrections to the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ solvent for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

Table 3: Predicted IR Absorptions for 2,2-Dibromo-1-(4-bromophenyl)ethanone

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~1700-1680 | Strong | C=O Stretch | Aryl Ketone |

| ~1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~850-810 | Strong | C-H Bend | 1,4-disubstituted Aromatic |

| ~700-550 | Medium-Strong | C-Br Stretch | Alkyl Halide |

| ~1015-1000 | Medium | C-Br Stretch | Aryl Halide |

Data Interpretation:

The IR spectrum is expected to be dominated by a strong absorption band in the region of 1700-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.[2][3] The presence of the electron-withdrawing bromine atoms alpha to the carbonyl group may shift this absorption to a slightly higher wavenumber. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.[3] The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ range.[4] A strong band in the 850-810 cm⁻¹ region would be indicative of the out-of-plane C-H bending of the 1,4-disubstituted benzene ring. The carbon-bromine (C-Br) stretching vibrations are expected at lower wavenumbers, typically in the 700-550 cm⁻¹ range for the aliphatic C-Br bonds and around 1015-1000 cm⁻¹ for the aromatic C-Br bond.[4]

Experimental Protocol for IR Data Acquisition

For a solid sample like 2,2-Dibromo-1-(4-bromophenyl)ethanone, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

Methodology (ATR):

-

Instrument Setup: Ensure the FTIR spectrometer is turned on and has been allowed to warm up.[5]

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract any atmospheric or instrumental interferences.[5]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the IR spectrum.[5] The process is typically rapid, taking only a few seconds to a minute.[5]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

Table 4: Predicted Key Fragments in the Mass Spectrum of 2,2-Dibromo-1-(4-bromophenyl)ethanone

| m/z | Ion Structure | Description |

| 356/358/360/362 | [C₈H₅Br₃O]⁺ | Molecular Ion (M⁺) |

| 277/279/281 | [C₈H₅Br₂O]⁺ | [M-Br]⁺ |

| 183/185 | [C₇H₄BrO]⁺ | [M-CHBr₂]⁺ or [C₆H₄BrCO]⁺ |

| 155/157 | [C₆H₄Br]⁺ | [M-COCHBr₂]⁺ |

| 76 | [C₆H₄]⁺ | [C₆H₄Br - Br]⁺ |

Data Interpretation:

Due to the presence of three bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks (M⁺, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1. The most abundant peaks in this cluster will be at m/z 358 and 360.

The fragmentation of 2,2-Dibromo-1-(4-bromophenyl)ethanone under electron ionization is expected to proceed through several key pathways. Alpha-cleavage, the breaking of the bond between the carbonyl group and the dibromomethyl group, is a likely fragmentation pathway. This would result in the formation of the stable 4-bromobenzoyl cation ([C₆H₄BrCO]⁺) at m/z 183 and 185 (due to the single bromine atom). Further loss of a carbon monoxide (CO) molecule from this fragment would lead to the 4-bromophenyl cation ([C₆H₄Br]⁺) at m/z 155 and 157. Loss of a bromine radical from the molecular ion would give a fragment at m/z 277, 279, and 281.

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample (typically in the microgram range) into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[6] The sample must be volatile enough to be vaporized in the ion source.[6]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to ionize and fragment.[6][7]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Visualized Workflows

Spectroscopic Analysis Workflow

Caption: A logical workflow for the spectroscopic analysis of 2,2-Dibromo-1-(4-bromophenyl)ethanone.

Predicted Mass Spectral Fragmentation Pathway

Caption: A predicted major fragmentation pathway for 2,2-Dibromo-1-(4-bromophenyl)ethanone in EI-MS.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of 2,2-Dibromo-1-(4-bromophenyl)ethanone. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups. Mass spectrometry provides the molecular weight and valuable structural information through its characteristic fragmentation pattern, which is heavily influenced by the presence of three bromine atoms. This guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and use in further research and development.

References

-

Royal Society of Chemistry. (2015). Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 25). How To Run IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Comprehensive Technical Guide to the Safe Handling of 2,2-Dibromo-1-(4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the hazards and essential safety protocols for handling 2,2-Dibromo-1-(4-bromophenyl)ethanone (CAS No: 13195-79-4). As a Senior Application Scientist, the following content is synthesized from authoritative safety data and field-proven practices to ensure the highest standards of laboratory safety. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Core Hazard Identification and Chemical Profile

2,2-Dibromo-1-(4-bromophenyl)ethanone is a halogenated organic compound used in industrial and scientific research.[1] Its structure, featuring two bromine atoms on the alpha carbon to the ketone, makes it a highly reactive and hazardous substance. Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Ethanone, 2,2-dibromo-1-(4-bromophenyl)- | [1] |

| CAS Number | 13195-79-4 | [1] |

| Molecular Formula | C₈H₆Br₂O | [2][3] |

| Molecular Weight | 277.94 g/mol | [2][4] |

| Appearance | Beige Solid | [2][3] |

| Melting Point | 107 - 111 °C / 224.6 - 231.8 °F | [2][3] |

| Solubility | Insoluble in water; Soluble in various organic solvents.[5] |[5] |

The primary and most severe hazard associated with this compound is its corrosive nature. The Globally Harmonized System (GHS) classification underscores the critical need for stringent safety measures.

Table 2: GHS Hazard Classification | | | | :--- | :--- | | Pictogram |

| | Signal Word | Danger | | Hazard Statement | H314: Causes severe skin burns and eye damage.[1][4] |Beyond its corrosive properties, related α-haloacetophenones are known lachrymators, substances that irritate the eyes and cause tearing.[2][4] Inhalation of dust can also lead to corrosive injuries to the respiratory tract.[4]

The Scientific Basis of Corrosivity: Understanding Reactivity

The hazardous nature of 2,2-Dibromo-1-(4-bromophenyl)ethanone is a direct consequence of its chemical structure. As an α,α-dihalo ketone, it is a potent electrophile. The electron-withdrawing carbonyl group and the two bromine atoms make the alpha-carbon highly susceptible to nucleophilic attack.

When the compound comes into contact with biological tissues, which are rich in nucleophiles (e.g., water, amine groups in proteins, thiol groups in enzymes), it can readily undergo nucleophilic substitution reactions. This alkylation of essential biomolecules disrupts their function, leading to rapid cell damage and necrosis, which manifests as severe chemical burns. This high reactivity is the fundamental reason why brief contact can cause irreversible damage to skin and eyes.

Mandatory Engineering Controls and Environmental Precautions

Personal Protective Equipment (PPE) is the last line of defense. The primary method for mitigating exposure is through robust engineering controls.

-

Chemical Fume Hood: All weighing, handling, and manipulation of 2,2-Dibromo-1-(4-bromophenyl)ethanone must be performed inside a certified chemical fume hood.[6][7] This prevents the inhalation of fine dust particles and protects the researcher from accidental splashes.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[8]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[6][9] Their locations should be known to all personnel before work begins.

Environmental contamination must be strictly avoided. Do not allow the chemical to enter drains or waterways.[1] All spills and waste must be contained and disposed of as hazardous chemical waste.[1]

Personal Protective Equipment (PPE): A Self-Validating System

The selection and proper use of PPE are critical for preventing contact. The following table outlines the minimum required PPE.

Table 3: Personal Protective Equipment (PPE) Specifications

| Body Part | Required PPE | Rationale and Causality |

|---|---|---|

| Eyes/Face | Tight-sealing safety goggles and a full-face shield.[6] | The H314 classification indicates a risk of severe, irreversible eye damage. Goggles protect from dust, while the face shield provides a secondary barrier against splashes during transfers or reactions. |

| Hands | Chemical-resistant gloves (e.g., Nitrile rubber).[2][3] | Prevents direct skin contact. Gloves must be inspected for tears or holes before use. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[2] |

| Body | Chemical-resistant laboratory coat, fully buttoned, with sleeves rolled down.[6] | Protects skin on the arms and torso from accidental spills and dust. For larger quantities, a chemical-resistant apron or suit may be warranted.[6] |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required if there is any risk of dust inhalation, such as during large-scale transfers or spill clean-up, or if work cannot be conducted within a fume hood.[6] |

| Feet | Closed-toe shoes.[6] | Protects feet from potential spills. |

Experimental Protocol: Step-by-Step Safe Handling Workflow

Adherence to a strict, validated protocol is essential for minimizing risk.

Step 1: Pre-Handling Preparation

-

Ensure a formal risk assessment has been completed for the planned experiment.

-

Verify that the chemical fume hood is operational and the safety shower and eyewash station are accessible.[6]

-

Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement once the hazardous material is handled.

-

Designate a specific area within the fume hood for the handling of the solid.

-

Don all required PPE as specified in Table 3.

Step 2: Handling and Dispensing

-

Conduct all weighing and transfers of the solid compound exclusively inside the fume hood.[7]

-

Use spark-proof tools and avoid creating dust clouds during transfer.[1]

-

Keep the container tightly closed when not in active use.[8][10]

-

If making a solution, add the solvent to the solid slowly to prevent splashing.

Step 3: Post-Handling Decontamination

-

Decontaminate all surfaces and equipment that have come into contact with the chemical.

-

Carefully remove and dispose of all contaminated materials (e.g., weighing paper, pipette tips, gloves) into a designated, sealed hazardous waste container.[1][6]

-

Wash hands and forearms thoroughly after the procedure, even after removing gloves.

Visualization of Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing 2,2-Dibromo-1-(4-bromophenyl)ethanone in a laboratory setting.

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.fr [fishersci.fr]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.ca [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

The Alpha-Bromination of 4-Bromophenyl Ethanone: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Halo Ketones

The selective introduction of a halogen atom at the α-position to a carbonyl group is a fundamental transformation in organic synthesis. The resulting α-halo ketones are highly valuable synthetic intermediates, prized for their dual electrophilic sites—the carbonyl carbon and the halogen-bearing α-carbon. This unique reactivity profile makes them versatile precursors for the construction of a wide array of more complex molecular architectures, particularly in the pharmaceutical industry. The α-bromo ketone, 2-bromo-1-(4-bromophenyl)ethanone, derived from 4-bromophenyl ethanone (also known as 4'-bromoacetophenone), serves as a key building block in the synthesis of various biologically active compounds. This guide provides a detailed exploration of the mechanism of its formation and a practical, field-proven protocol for its synthesis.

The Mechanism of Acid-Catalyzed Bromination

The bromination of ketones such as 4-bromophenyl ethanone is most effectively carried out under acidic conditions to ensure selective mono-bromination at the α-position. The reaction proceeds through an enol intermediate, and the presence of an acid catalyst is crucial for its formation.

The generally accepted mechanism involves three key stages:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromophenyl ethanone by an acid catalyst, commonly glacial acetic acid which also serves as the solvent. This initial step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.

-

Enol Formation (Rate-Determining Step): A weak base (such as the acetate ion from the solvent or another molecule of the ketone) removes a proton from the α-carbon. This results in the formation of a resonance-stabilized enol intermediate. Kinetic studies have shown that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration.[1] This indicates that the formation of the enol is the slow, rate-determining step of the overall reaction.

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step is fast and results in the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl group.

-

Deprotonation: Finally, a weak base (e.g., a bromide ion or the solvent) removes the proton from the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding the final product, 2-bromo-1-(4-bromophenyl)ethanone, and hydrogen bromide as a byproduct.

The presence of the bromine substituent on the phenyl ring has a deactivating effect on the aromatic ring, which helps to prevent electrophilic aromatic substitution (bromination of the ring) under these conditions, thus favoring the desired α-bromination of the acetyl group.

Caption: Acid-catalyzed mechanism of bromination of 4-bromophenyl ethanone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

This protocol is adapted from a well-established and reliable procedure published in Organic Syntheses, a source known for its rigorously vetted and reproducible experimental methods.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenyl ethanone | 199.04 | 50.0 g | 0.25 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Bromine | 159.81 | 40.0 g (12.5 mL) | 0.25 |

| 95% Ethyl Alcohol | - | ~400 mL | - |

| 50% Ethyl Alcohol | - | ~100 mL | - |

Instrumentation:

-

500-mL round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar (or mechanical stirrer)

-

Ice-water bath

-

Büchner funnel and filter flask

-

Standard glassware for recrystallization

Procedure:

-

Reaction Setup: In a 500-mL flask, dissolve 50.0 g (0.25 mole) of 4-bromophenyl ethanone in 100 mL of glacial acetic acid.[2] The acetic acid serves as both the solvent and the acid catalyst.

-

Addition of Bromine: Cool the solution in an ice-water bath to maintain a temperature below 20°C.[2] Slowly add 40.0 g (12.5 mL, 0.25 mole) of bromine dropwise to the stirred solution. Vigorous stirring is essential during the addition to ensure proper mixing and to avoid localized high concentrations of bromine.

-

Causality: Maintaining a low temperature is critical to control the reaction rate and minimize the formation of potential byproducts, such as dibrominated species. Slow addition of bromine ensures that it reacts as it is added, preventing a buildup of unreacted bromine which could lead to side reactions.

-

-

Reaction Monitoring and Product Precipitation: As the bromine is added, the formation of hydrogen bromide will be observed. The product, 2-bromo-1-(4-bromophenyl)ethanone, will begin to precipitate out of the solution as fine, colorless needles, typically after about half of the bromine has been added.[2] The entire addition should take approximately 30 minutes.

-

Isolation of Crude Product: Once the bromine addition is complete, continue to cool the flask in the ice-water bath to maximize the precipitation of the product.[2] Collect the crude crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with approximately 100 mL of cold 50% aqueous ethyl alcohol until the filtrate is colorless.[2] This wash removes residual acetic acid and any unreacted bromine.

-

Purification by Recrystallization: The air-dried crude product (typically 55-60 g) is then recrystallized from approximately 400 mL of 95% ethyl alcohol.[2] Dissolve the crude solid in the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the pure product.

-

Final Product Collection and Drying: Collect the purified, colorless needles by vacuum filtration, wash with a small amount of cold 95% ethyl alcohol, and dry thoroughly. The expected yield of pure 2-bromo-1-(4-bromophenyl)ethanone is between 48-50 g (69-72%).[2]

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Source |

| Chemical Name | 2-Bromo-1-(4-bromophenyl)ethanone | - |

| Synonyms | 2,4'-Dibromoacetophenone, p-Bromophenacyl bromide | [3] |

| CAS Number | 99-73-0 | [3] |

| Molecular Formula | C₈H₆Br₂O | [3] |

| Molecular Weight | 277.94 g/mol | [3] |

| Appearance | White to pale cream crystalline solid | [3][4] |

| Melting Point | 108-110 °C | [3] |

| ¹H NMR (CDCl₃) | δ (ppm) = 7.85-7.82 (m, 2H), 7.66-7.60 (m, 2H), 4.41 (s, 2H) | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm) = 190.29, 132.52, 132.10, 130.31, 129.18, 30.40 | [1] |

| Solubility | Soluble in DMSO, methanol, toluene, ethanol; Insoluble in water | [3][5] |

Conclusion

The acid-catalyzed α-bromination of 4-bromophenyl ethanone is a robust and reliable method for the synthesis of the versatile intermediate, 2-bromo-1-(4-bromophenyl)ethanone. A thorough understanding of the enol-mediated mechanism is key to appreciating the role of the acid catalyst and the reaction kinetics. The provided experimental protocol, grounded in the trusted procedures of Organic Syntheses, offers a clear and detailed pathway for the high-yield synthesis and purification of this important compound. By adhering to the principles of careful temperature control and reagent addition, researchers can confidently and safely produce this valuable building block for applications in drug discovery and development.

References

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from [Link]

-